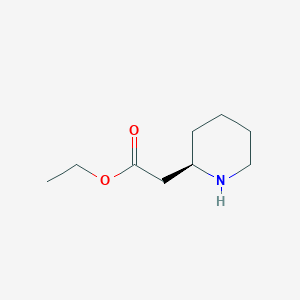
(R)-Ethyl 2-(piperidin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Ethyl 2-(piperidin-2-yl)acetate is a chiral compound featuring a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Ethyl 2-(piperidin-2-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetate and piperidine derivatives.
Reaction Conditions: The reaction is often carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and selectivity.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed.
Industrial Production Methods: In an industrial setting, the production of ®-Ethyl 2-(piperidin-2-yl)acetate may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and reduce production time.
Purification: Employing advanced purification techniques such as crystallization and distillation to achieve high purity of the final product.
化学反応の分析
Types of Reactions: ®-Ethyl 2-(piperidin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Various nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
®-Ethyl 2-(piperidin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of ®-Ethyl 2-(piperidin-2-yl)acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, including neurotransmitter release and signal transduction.
類似化合物との比較
Methyl ®-phenyl[(S)-piperidin-2-yl]acetate: This compound shares a similar piperidine structure but differs in its substituents.
2-Piperidinone Derivatives: These compounds also contain the piperidine ring and are used in similar applications.
Uniqueness: ®-Ethyl 2-(piperidin-2-yl)acetate is unique due to its specific chiral configuration and the presence of the ethyl ester group, which can influence its reactivity and interactions with biological targets.
生物活性
(R)-Ethyl 2-(piperidin-2-yl)acetate is a chiral compound belonging to the class of piperidine derivatives. Its unique structural properties and reactivity make it a subject of interest in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring attached to an ethyl acetate moiety. The stereochemistry of this compound is crucial for its biological activity, influencing its binding affinity to various receptors and enzymes.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as neurotransmitter transporters and receptors. This compound may modulate various biological pathways by binding selectively to these targets, impacting their activity and leading to therapeutic effects.
Antimicrobial and Antiviral Properties
Studies indicate that this compound exhibits potential antimicrobial and antiviral properties. Its interactions with biological systems suggest that it may influence the activity of specific receptors or enzymes involved in microbial resistance or viral replication.
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of compounds related to this compound. For instance, related piperidine derivatives have shown efficacy against breast cancer cell lines, indicating that this compound may possess similar properties .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Potential effects against various pathogens | |
| Antiviral | Interaction with viral replication mechanisms | |
| Anticancer | Efficacy against breast cancer cell lines |
Case Studies
- Anticancer Studies :
-
Receptor Binding Studies :
- Investigations into the binding affinities of this compound to neurotransmitter transporters revealed potential interactions that could lead to therapeutic applications in neurological disorders.
Synthesis and Applications
The synthesis of this compound typically involves a nucleophilic substitution reaction between piperidine and ethyl bromoacetate under basic conditions. This reaction yields the desired product, which can be further modified to enhance its biological activity.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Reactants | Piperidine + Ethyl bromoacetate |
| Reaction Type | Nucleophilic substitution |
| Solvents | Ethanol or methanol |
| Purification Techniques | Crystallization or chromatography |
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
ethyl 2-[(2R)-piperidin-2-yl]acetate |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h8,10H,2-7H2,1H3/t8-/m1/s1 |
InChIキー |
SEJLPOWVAACXJQ-MRVPVSSYSA-N |
異性体SMILES |
CCOC(=O)C[C@H]1CCCCN1 |
正規SMILES |
CCOC(=O)CC1CCCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















